molecular formula C17H17ClFN3O B2849269 [4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone CAS No. 1465408-89-2

[4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone

Cat. No.: B2849269
CAS No.: 1465408-89-2
M. Wt: 333.79
InChI Key: JGWYXEOEIHOPGD-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . There are various methods for the synthesis of piperidine derivatives, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For example, a related compound, (4-Chlorophenyl)(piperidin-1-yl)methanone, has a molecular weight of 223.7 .

Scientific Research Applications

Synthesis and Structural Analysis

One study concentrated on the synthesis and structural analysis of a novel heterocycle closely related to the compound , underscoring its antiproliferative activity. The structure was characterized through various spectroscopic methods and X-ray diffraction, revealing significant molecular stability facilitated by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Antidepressant Potential

Another research area is the development of selective agonists at 5-HT1A receptors, where derivatives of pyridinemethylamine, structurally similar to the target compound, have shown potent antidepressant potential. Incorporation of fluorine atoms has enhanced the oral activity of these ligands, indicating significant pharmacological benefits (Vacher et al., 1999).

Neuropathic Pain Management

Research has also highlighted the curative-like action on allodynia in rats with spinal cord injury using high-efficacy 5-HT1A receptor activation, demonstrating an unprecedented approach to managing pathological pain (Colpaert et al., 2004).

Antimicrobial Activity

A study on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that certain compounds exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antitubercular Activities

Further, a series of cyclopropyl methanones showed significant antitubercular activity , with some compounds displaying minimum inhibitory concentrations competitive with current treatments. This suggests a promising avenue for tuberculosis treatment research (Bisht et al., 2010).

Mechanism of Action

While the specific mechanism of action for [4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone is not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This highlights the importance of piperidine nucleus in the field of drug discovery and indicates potential future directions for research and development in this area .

Properties

IUPAC Name

[4-(2-chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-14-3-1-2-4-15(14)21-13-7-9-22(10-8-13)17(23)12-5-6-16(19)20-11-12/h1-6,11,13,21H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWYXEOEIHOPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2Cl)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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